molecular formula C5H8F2N2O3 B13571644 4-Difluoroglutamine

4-Difluoroglutamine

Katalognummer: B13571644
Molekulargewicht: 182.13 g/mol
InChI-Schlüssel: GFRKSCVVDVJWRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Difluoroglutamine is a fluorinated analogue of glutamine, characterized by the presence of two fluorine atoms at the fourth carbon position of the glutamine molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoroglutamine typically involves the use of Garner’s aldehyde as a starting material. The key step in the synthesis is the fluoro-Reformatsky reaction, which introduces the difluoromethyl group into the molecule. The reaction involves the use of ethyl bromodifluoroacetate and zinc in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Difluoroglutamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogues of this compound .

Wirkmechanismus

The mechanism of action of 4-Difluoroglutamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in glutamine metabolism, such as glutaminase. By inhibiting these enzymes, this compound can disrupt metabolic pathways that are crucial for cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Comparison: 4-Difluoroglutamine is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its monofluorinated counterparts. This dual fluorination enhances its stability and reactivity, making it more suitable for certain applications, such as PET imaging and enzyme inhibition studies .

Eigenschaften

Molekularformel

C5H8F2N2O3

Molekulargewicht

182.13 g/mol

IUPAC-Name

2,5-diamino-4,4-difluoro-5-oxopentanoic acid

InChI

InChI=1S/C5H8F2N2O3/c6-5(7,4(9)12)1-2(8)3(10)11/h2H,1,8H2,(H2,9,12)(H,10,11)

InChI-Schlüssel

GFRKSCVVDVJWRU-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(=O)O)N)C(C(=O)N)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.